N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Acetyl-CoA carboxylase 2 metabolic disease fatty acid oxidation

This multi-target probe inhibits ACC2 (IC50=253 nM) and ANO1 (IC50~1 µM) uniquely. The 4-acetylphenyl motif is essential for ACC2 activity, unavailable in parent scaffolds or analogs. With reduced CYP2C liability (IC50~15-20 µM), it is primed for cleaner in vivo PK/PD studies in obesity, NAFLD, or oncology research. Do not substitute with structurally similar acetanilides.

Molecular Formula C17H16ClNO3
Molecular Weight 317.8 g/mol
CAS No. 282104-93-2
Cat. No. B187517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
CAS282104-93-2
Molecular FormulaC17H16ClNO3
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C17H16ClNO3/c1-11-9-14(18)5-8-16(11)22-10-17(21)19-15-6-3-13(4-7-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21)
InChIKeyXRNXRYYPIWPBSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (282104-93-2): Baseline Characteristics and Procurement-Relevant Properties


N-(4-Acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (CAS 282104-93-2) is a synthetic acetanilide derivative with the molecular formula C17H16ClNO3 and a molecular weight of approximately 317.8 g/mol [1]. The compound features a distinctive 4-acetylphenyl moiety linked via an acetamide bridge to a 4-chloro-2-methylphenoxy group [2]. It is commercially available as a screening compound with typical purity specifications of ≥95% . The compound exhibits multi-target bioactivity, including inhibition of human Acetyl-CoA carboxylase 2 (ACC2) with an IC₅₀ of 253 nM [3] and inhibition of the ANO1 chloride channel with an IC₅₀ of approximately 1 µM in Calu-3 cells . Its physical-chemical properties, including a predicted LogP of approximately 3.5-4.0 and five rotatable bonds, render it a versatile starting point for medicinal chemistry optimization and target validation studies [2].

Why Generic Phenoxyacetamide Substitution Fails: Critical Substituent Effects on Target Engagement and Selectivity


Within the broader class of 2-(substituted phenoxy)acetamide derivatives, seemingly minor structural modifications produce profound shifts in target engagement and biological activity profiles, rendering simple analog substitution scientifically invalid [1]. For N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (CAS 282104-93-2), the combination of the 4-acetylphenyl amide terminus and the 4-chloro-2-methylphenoxy group confers a specific multi-target signature—including ACC2 inhibition (IC₅₀ = 253 nM) and ANO1 chloride channel blockade (IC₅₀ ≈ 1 µM)—that is not replicated by close structural analogs lacking either the acetylphenyl or chloro-methylphenoxy motifs [2]. Even compounds sharing the 4-chloro-2-methylphenoxy core, such as WH7 (N-(4-H-1,2,4-triazol-3-yl)acetamide analog) or Ani9 (N-[(2-methoxyphenyl)methylideneamino]acetamide analog), exhibit divergent primary targets (auxin signaling versus ANO1 potentiation) and disparate potency ranges [3]. Consequently, researchers must evaluate this specific compound rather than assuming interchangeability with in-class alternatives, as substitution jeopardizes both target engagement fidelity and downstream experimental reproducibility [4].

Quantitative Differentiation of N-(4-Acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (CAS 282104-93-2) vs. Closest Analogs: A Procurement-Oriented Evidence Guide


ACC2 Inhibition Potency: 253 nM IC₅₀ Differentiates 282104-93-2 from the Parent 4-Chloro-2-Methylphenoxyacetamide Scaffold

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (CAS 282104-93-2) exhibits an IC₅₀ of 253 nM against recombinant human Acetyl-CoA carboxylase 2 (ACC2), measured via inhibition of acetyl-CoA to malonyl-CoA conversion [1]. In contrast, the simpler parent scaffold 2-(4-chloro-2-methylphenoxy)acetamide lacks the 4-acetylphenyl substituent and shows no reported ACC2 inhibitory activity at comparable concentrations . This represents a >10-fold enhancement in potency attributable solely to the N-arylacetamide substitution, establishing a clear SAR-driven differentiation that compels procurement of the fully substituted derivative for ACC2-targeted studies.

Acetyl-CoA carboxylase 2 metabolic disease fatty acid oxidation obesity type 2 diabetes

Multi-Target Profile: ANO1 Chloride Channel Inhibition (IC₅₀ ~1 µM) Combined with ACC2 Blockade Defines a Unique Dual Pharmacology

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (282104-93-2) inhibits ANO1-mediated chloride currents with an IC₅₀ of approximately 1 µM in Calu-3 human airway epithelial cells . This dual ACC2/ANO1 inhibition profile is absent in most close structural analogs. For example, the potent ANO1 inhibitor Ani9 (2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide) exhibits a much lower IC₅₀ of 77 nM against ANO1 but lacks the ACC2 inhibitory activity characteristic of 282104-93-2. Conversely, ACC2-selective inhibitors such as CP-640186 (IC₅₀ = 61 nM for ACC2) do not engage ANO1. This unique dual-target signature differentiates 282104-93-2 from both ANO1-specialized and ACC2-specialized chemical probes.

ANO1 TMEM16A chloride channel cancer cystic fibrosis pain hypertension

CYP2C9 Selectivity: 15 µM IC₅₀ Confers a Favorable Metabolic Liability Profile Relative to Broader CYP Inhibition

Inhibition of human cytochrome P450 2C9 by N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (282104-93-2) occurs with an IC₅₀ of 15,000 nM (15 µM), as measured in standardized CYP inhibition assays [1]. This value indicates a significantly lower propensity for CYP2C9-mediated drug-drug interactions compared to many structurally related acetamide derivatives that exhibit sub-micromolar CYP inhibition. For instance, related 2-phenoxy-N-substituted acetamide derivatives have been reported to inhibit CYP2C9 with IC₅₀ values ranging from 0.5-5 µM [2]. The 15 µM IC₅₀ of 282104-93-2 represents a 3- to 30-fold reduction in CYP2C9 inhibitory liability, which is a critical differentiator for researchers planning in vivo pharmacokinetic studies or seeking to minimize off-target metabolic interactions.

CYP450 drug metabolism hepatic clearance drug-drug interaction ADME

Divergent CYP2C19 Selectivity: 20 µM IC₅₀ Differentiates 282104-93-2 from Analogs with Pan-CYP Inhibitory Profiles

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (282104-93-2) inhibits human CYP2C19 with an IC₅₀ of 20,000 nM (20 µM) [1]. In contrast, a structurally related analog, N-(4-acetylphenyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide, exhibits potent inhibition of multiple CYP isoforms, including CYP2C19, with sub-micromolar potency [2]. The >20-fold difference in CYP2C19 inhibitory activity between these two N-(4-acetylphenyl)acetamide derivatives underscores the critical importance of the phenoxy substituent (4-chloro-2-methylphenoxy vs. purin-8-yl-phenoxy) in determining CYP liability. This differentiation is essential for researchers selecting a compound with a defined and more favorable CYP interaction profile.

CYP2C19 polymorphic metabolism ADME drug-drug interaction lead optimization

Optimal Research and Industrial Application Scenarios for N-(4-Acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (CAS 282104-93-2)


ACC2 Target Validation and Chemical Probe Development for Metabolic Disorders

Given its ACC2 inhibitory potency (IC₅₀ = 253 nM) and the absence of this activity in the parent 4-chloro-2-methylphenoxyacetamide scaffold [1], N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (282104-93-2) is optimally positioned as a chemical probe for validating ACC2 as a therapeutic target in obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. Researchers can use this compound to modulate malonyl-CoA levels and assess downstream effects on fatty acid oxidation in cellular and ex vivo models, with confidence that the observed phenotype is driven by the fully substituted structure rather than the inert parent scaffold. This compound serves as a more accessible alternative to proprietary ACC2 inhibitors for early-stage academic target validation.

Dual ACC2/ANO1 Pharmacology Studies for Cancer and Ion Transport Disorders

The unique dual inhibition profile of 282104-93-2—combining ACC2 blockade (IC₅₀ = 253 nM) with ANO1 chloride channel inhibition (IC₅₀ ≈ 1 µM in Calu-3 cells) —enables investigations into potential therapeutic synergies in disease areas where both metabolic dysregulation and ion transport abnormalities are implicated. These include certain cancers (where ANO1 is overexpressed and ACC2 modulates lipid metabolism), cystic fibrosis, and hypertension. Procurement of this single compound allows researchers to interrogate dual-target pharmacology without the need for combination dosing of separate ACC2 and ANO1 inhibitors, simplifying experimental design and reducing potential confounding variables from drug-drug interactions.

In Vivo Pharmacokinetic Profiling with Reduced CYP-Mediated DDI Confounding

With CYP2C9 and CYP2C19 inhibitory IC₅₀ values of 15 µM and 20 µM respectively [2], 282104-93-2 exhibits a substantially reduced potential for cytochrome P450-mediated drug-drug interactions (DDI) compared to many structurally related acetamide derivatives. This favorable CYP liability profile makes the compound an attractive candidate for progression into rodent pharmacokinetic (PK) and pharmacodynamic (PD) studies, as co-administration with standard veterinary anesthetics or other probe compounds is less likely to be confounded by altered clearance mechanisms. Researchers can therefore obtain cleaner in vivo exposure-response relationships, accelerating the translation of in vitro findings to animal models.

Medicinal Chemistry Lead Optimization: SAR-Driven Scaffold Elaboration

The compound's well-defined SAR—specifically, the requirement of the 4-acetylphenyl substituent for ACC2 inhibition and the contribution of the 4-chloro-2-methylphenoxy group to ANO1 activity [3]—makes it an excellent starting point for medicinal chemistry optimization. The five rotatable bonds and multiple sites for functional group variation (acetyl, chloro, methyl) provide clear vectors for iterative analog synthesis. Industrial and academic medicinal chemistry groups can procure 282104-93-2 as a validated hit for parallel optimization campaigns targeting either enhanced ACC2 selectivity, improved ANO1 potency, or balanced dual activity, with the confidence that the core scaffold already demonstrates on-target engagement in relevant assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.